molecular formula C21H18O3 B12902798 3-(3-Phenoxypropoxy)dibenzo[b,d]furan CAS No. 143522-12-7

3-(3-Phenoxypropoxy)dibenzo[b,d]furan

Cat. No.: B12902798
CAS No.: 143522-12-7
M. Wt: 318.4 g/mol
InChI Key: QLRVSGXMYQGLCD-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring This specific compound is characterized by the presence of a phenoxypropoxy group attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)dibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The process can be summarized as follows:

    O-Arylation Reaction: Substituted phenols react with aryl halides in the presence of a base and a palladium catalyst to form diaryl ethers.

    Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.

Industrial Production Methods

the general approach involves the use of metal complex catalysis and high-temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) and a catalyst.

    Friedel-Crafts Reactions: Utilize aluminum chloride (AlCl3) as a catalyst.

    Lithiation: Requires butyl lithium as a reagent.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s structure allows it to interact with the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenoxypropoxy)dibenzo[b,d]furan is unique due to the presence of the phenoxypropoxy group, which imparts specific chemical and biological properties

Properties

CAS No.

143522-12-7

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-(3-phenoxypropoxy)dibenzofuran

InChI

InChI=1S/C21H18O3/c1-2-7-16(8-3-1)22-13-6-14-23-17-11-12-19-18-9-4-5-10-20(18)24-21(19)15-17/h1-5,7-12,15H,6,13-14H2

InChI Key

QLRVSGXMYQGLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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